molecular formula C19H16N2O3 B5688275 ethyl 3-benzoyl-4-phenyl-1H-pyrazole-5-carboxylate

ethyl 3-benzoyl-4-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B5688275
M. Wt: 320.3 g/mol
InChI Key: NKRKZPJRHUTFRX-UHFFFAOYSA-N
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Description

Ethyl 3-benzoyl-4-phenyl-1H-pyrazole-5-carboxylate, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Synthesis and Pharmacological Potential

Ethyl 3-benzoyl-4-phenyl-1H-pyrazole-5-carboxylate and its derivatives have been explored for their potential in pharmacology. A study by Gokulan et al. (2012) synthesized a series of related compounds and investigated them for analgesic and anti-inflammatory activities. They found that one derivative, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed significant analgesic and anti-inflammatory activities, suggesting potential for further research in developing novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Chemical Synthesis and Characterization

In another aspect, studies have focused on the synthesis and characterization of various derivatives of this compound. Kasımoğulları et al. (2012) synthesized new derivatives and characterized them using methods like FT-IR, NMR, and elemental analysis, thereby contributing to the understanding of the structural and chemical properties of these compounds (Kasımoğulları et al., 2012).

Molecular Structure Studies

This compound has also been the subject of studies focused on its molecular structure. Inkaya et al. (2012) performed a combined experimental and theoretical study to understand the molecular geometry, vibrational frequencies, and other properties of a related molecule, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole (Inkaya et al., 2012).

Potential in Optical Materials

Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their optical nonlinearity. They identified that some of these compounds are promising candidates for optical limiting applications, highlighting the potential of this compound derivatives in the field of optical materials (Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl 3-benzoyl-4-phenyl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)17-15(13-9-5-3-6-10-13)16(20-21-17)18(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRKZPJRHUTFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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